3-methyl-8-[(2-methylpropyl)amino]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
3-Methyl-8-[(2-methylpropyl)amino]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a 3-methyl-substituted purine core with a (2-methylpropyl)amino group at position 8 and a 2-oxo-2-phenylethyl substituent at position 5. These functional groups confer unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical research.
The 2-oxo-2-phenylethyl group may enhance lipophilicity and membrane permeability, while the (2-methylpropyl)amino substituent could influence binding specificity through steric and electronic effects .
Properties
IUPAC Name |
3-methyl-8-(2-methylpropylamino)-7-phenacylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11(2)9-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)10-13(24)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKRDAXNLWJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures often target proteins involved in cellular signaling pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it interacts with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Given the structural complexity of the compound, it’s likely that it interacts with multiple targets and influences various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparison of Key Purine Derivatives
Key Trends and Insights
Substituent Impact on Bioactivity: Position 7: Bulky groups (e.g., 3-phenylpropyl, 2-chlorobenzyl) correlate with enhanced target engagement in enzyme inhibition, likely due to hydrophobic interactions with binding pockets . Position 8: Amino or sulfanyl groups improve binding specificity. For example, the hydrazine derivative in achieves sub-10 µM potency against CK2, whereas simpler methyl or ethylamino groups (e.g., in caffeine) show weaker affinity .
Metabolic Stability: Thiadiazole or sulfone/sulfoxide derivatives () exhibit slower hepatic clearance due to resistance to oxidative metabolism .
Therapeutic Potential: Kinase inhibitors (e.g., ’s CK2 inhibitor) highlight the purine scaffold’s versatility in targeting signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
